molecular formula C16H9ClF3N3O2S B12369686 N-[3-chloro-5-(trifluoromethyl)-1H-indol-7-yl]-3-cyanobenzenesulfonamide

N-[3-chloro-5-(trifluoromethyl)-1H-indol-7-yl]-3-cyanobenzenesulfonamide

Cat. No.: B12369686
M. Wt: 399.8 g/mol
InChI Key: PWRZBPHYCATJRB-UHFFFAOYSA-N
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Description

N-[3-chloro-5-(trifluoromethyl)-1H-indol-7-yl]-3-cyanobenzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a trifluoromethyl group, a cyano group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-5-(trifluoromethyl)-1H-indol-7-yl]-3-cyanobenzenesulfonamide typically involves multiple steps, including Friedel-Crafts acylation, nitration, and sulfonation reactions. One common synthetic route involves the following steps:

    Friedel-Crafts Acylation: This step introduces the acyl group to the aromatic ring using an acyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Sulfonation: The sulfonamide group is introduced using sulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-5-(trifluoromethyl)-1H-indol-7-yl]-3-cyanobenzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and cyano groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indoles or benzenesulfonamides.

Scientific Research Applications

N-[3-chloro-5-(trifluoromethyl)-1H-indol-7-yl]-3-cyanobenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-chloro-5-(trifluoromethyl)-1H-indol-7-yl]-3-cyanobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to altered biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Fluazinam: A fungicide with a similar trifluoromethyl group.

    Fluopyram: Another fungicide with a pyridinyl structure.

    N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide: A compound with similar trifluoromethyl and chloro groups.

Uniqueness

N-[3-chloro-5-(trifluoromethyl)-1H-indol-7-yl]-3-cyanobenzenesulfonamide is unique due to its combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its indole core structure also differentiates it from other similar compounds, providing unique interactions with biological targets.

Properties

Molecular Formula

C16H9ClF3N3O2S

Molecular Weight

399.8 g/mol

IUPAC Name

N-[3-chloro-5-(trifluoromethyl)-1H-indol-7-yl]-3-cyanobenzenesulfonamide

InChI

InChI=1S/C16H9ClF3N3O2S/c17-13-8-22-15-12(13)5-10(16(18,19)20)6-14(15)23-26(24,25)11-3-1-2-9(4-11)7-21/h1-6,8,22-23H

InChI Key

PWRZBPHYCATJRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC3=C2NC=C3Cl)C(F)(F)F)C#N

Origin of Product

United States

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